molecular formula C16H15ClO3 B6405296 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261955-81-0

4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95%

Cat. No. B6405296
CAS RN: 1261955-81-0
M. Wt: 290.74 g/mol
InChI Key: RISMTZFKJKHSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% (4-CE2MPA) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a white to off-white crystalline solid with a melting point of 225-228°C. 4-CE2MPA is a versatile compound that has been used in a multitude of research studies, ranging from biochemical and physiological effects to lab experiments.

Scientific Research Applications

4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the inhibition of the enzyme tyrosinase, which is involved in the biosynthesis of melanin, and to study the catalytic activities of enzymes involved in the metabolism of xenobiotics. It has also been used in the synthesis of novel compounds for the treatment of cancer and other diseases, as well as for the development of new drugs.

Mechanism of Action

4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is thought to act as an inhibitor of tyrosinase by binding to the active site of the enzyme and blocking its activity. It is also thought to interact with other enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 (CYP) enzymes, and to inhibit their activity.
Biochemical and Physiological Effects
4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. The inhibition of tyrosinase activity can lead to decreased melanin production and thus, lighter skin pigmentation. 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has also been shown to interact with CYP enzymes and inhibit their activity, which can lead to decreased metabolism of xenobiotics and thus, an increased risk of toxicity.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% in lab experiments is that it can be synthesized relatively easily and is widely available. Furthermore, it is a relatively inexpensive compound. However, there are some limitations to using 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% in lab experiments. For example, it is not a very stable compound and can degrade over time. Additionally, it can be toxic if ingested or inhaled.

Future Directions

There are a number of potential future directions for the use of 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95%. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Additionally, 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% could be used to investigate the inhibition of other enzymes involved in the metabolism of xenobiotics. It could also be used to study the effects of tyrosinase inhibition on skin pigmentation. Finally, 4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% could be used in the synthesis of novel compounds for use in lab experiments.

Synthesis Methods

4-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxy-2-methylphenol in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). The second step involves the reaction of the resulting product with sodium borohydride in the presence of methanol. The final product is then purified through recrystallization.

properties

IUPAC Name

4-chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-12-5-6-13(10(2)8-12)14-9-11(16(18)19)4-7-15(14)17/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISMTZFKJKHSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690754
Record name 6-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-81-0
Record name 6-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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